![molecular formula C10H23BN2O6S B1681215 甲磺酸他拉博司特 CAS No. 150080-09-4](/img/structure/B1681215.png)
甲磺酸他拉博司特
描述
Talabostat mesylate, also known as PT-100 and BXCL701, is a potent DPP IV inhibitor . It is an orally active and nonselective dipeptidyl peptidase IV (DPP-IV) inhibitor . It is known to activate the inflammasome sensor protein NLRP1b and selectively triggers pyroptosis in monocytes and macrophages . It has been used in trials studying the treatment of melanoma .
Molecular Structure Analysis
Talabostat mesylate has a molecular weight of 310.18 . Its molecular formula is C10H23BN2O6S . The InChI string representation of its structure is InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1
.
Physical And Chemical Properties Analysis
Talabostat mesylate is a solid substance . It is soluble to 100 mM in water and to 50 mM in DMSO . It has a molecular weight of 310.18 .
科学研究应用
免疫学和抗肿瘤活性
甲磺酸他拉博司特,也称为 PT-100 或 L-缬氨酰-L-硼脯氨酸,是一种选择性抑制二肽基肽酶 (DPP) IV/CD26 丝氨酸蛋白酶家族的抑制剂,并具有有效的抗肿瘤活性 . 它刺激针对肿瘤的先天性和适应性免疫反应,包括细胞因子和趋化因子的转录上调 . 在肿瘤基质中,他拉博司特可以直接靶向反应性成纤维细胞表达的 FAP .
与基质成纤维细胞和单核细胞的相互作用
在体外,他拉博司特上调人骨髓基质细胞中的细胞因子/趋化因子,流式细胞仪表明基质成纤维细胞和单核细胞之间存在相互作用 .
DPP 8 和 DPP 9 的抑制
甲磺酸他拉博司特是一种非选择性抑制脯氨酸后裂解丝氨酸蛋白酶的抑制剂 . 最近证明他拉博司特抑制高度相关的胞质丝氨酸蛋白酶 Dpp8 和 Dpp9 (Dpp8/9),可以选择性地在单核细胞和巨噬细胞中触发一种称为焦亡的免疫刺激性程序性细胞死亡 .
黑色素瘤的治疗
他拉博司特已被研究用于治疗 IV 期黑色素瘤 . 在 II 期评估中,他拉博司特与顺铂联合使用,共六个 21 天周期 . 尽管该组合显示出可接受的耐受性,但观察到的抗肿瘤活性并不高于单独使用顺铂的历史预期 .
其他癌症的潜在应用
作用机制
Target of Action
Talabostat mesylate, also known as PT-100 or L-valinyl-L-boroproline, is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases . Its primary targets include DPP-IV, DPP-8, DPP-9, and fibroblast activation protein (FAP) . FAP is expressed by reactive fibroblasts in tumor stroma .
Mode of Action
Talabostat mesylate interacts with its targets by inhibiting their enzymatic activity. In tumor stroma, it can directly target FAP expressed by reactive fibroblasts . This inhibition leads to the stimulation of both innate and adaptive immune responses against tumors, involving the transcriptional upregulation of cytokines and chemokines .
Biochemical Pathways
The inhibition of DPPs by Talabostat mesylate affects several biochemical pathways. It induces the production of cytokines and chemokines in lymph nodes and spleen, stimulating both adaptive and innate immune responses . This process involves the upregulation of IL-1β in PMA-differentiated THP-1 cells incubated in MM46T cell-conditioned medium .
Pharmacokinetics
In a phase II study, it was administered in combination with cisplatin for 6, 21-day cycles .
Result of Action
The molecular and cellular effects of Talabostat mesylate’s action are primarily immunostimulatory. It stimulates the production of cytokines and chemokines, leading to enhanced immune responses against tumors . Additionally, it has been shown to accelerate the expansion of tumor-specific T cells .
未来方向
属性
IUPAC Name |
[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYYOEIGQRXGPI-WSZWBAFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164466 | |
Record name | Talabostat mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150080-09-4 | |
Record name | Talabostat mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talabostat mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALABOSTAT MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。